molecular formula C30H46O4 B1244882 Dillenic acid A

Dillenic acid A

Cat. No. B1244882
M. Wt: 470.7 g/mol
InChI Key: NBVTUOKZVAKXHI-PEHYGLTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dillenic acid A is a natural product found in Dillenia papuana with data available.

Scientific Research Applications

Traditional Uses and Pharmacological Properties

Dillenia species, including those containing Dillenic acid A, are traditionally used in various countries for medical purposes. Dillenia pentagyna, D. indica, and D. suffruticosa are particularly noted for their use in treating cancerous growths. These species have been subject to scientific research to explore their therapeutic potential. Compounds like lupeol and betulinic acid found in Dillenia species have shown significant pharmacological potential in pre-clinical studies (Yazan & Armania, 2014).

Healing Effects on Skin Conditions

Dillenia indica fruit extracts, standardized to betulinic acid, demonstrated significant healing effects on ultraviolet radiation-induced psoriasis-like wounds in rats. The extracts exhibited anti-inflammatory properties and contributed to faster wound healing compared to controls, suggesting potential for topical treatments in skin conditions (Kviecinski et al., 2016).

Inhibition of Tyrosinase Activity

Betulinic acid, a prominent compound in Dillenia indica, has been investigated for its ability to inhibit tyrosinase activity. This property is significant as it can prevent enzymatic browning reactions in food products, suggesting applications in the food industry to maintain the quality and appearance of food items (Biswas et al., 2017).

Antidiabetic Effects

Dillenia indica components have been evaluated for their antidiabetic properties. In vitro studies indicated that certain compounds isolated from D. indica showed enzyme inhibitory activity relevant to diabetes management. Furthermore, these compounds demonstrated significant antidiabetic activity in animal models, suggesting a potential for developing antidiabetic agents from Dillenia indica (Kumar et al., 2013).

Cancer Treatment and Apoptosis Induction

Betulinic acid-rich fractions from Dillenia species, particularly D. suffruticosa, have been found to induce cell cycle arrest and apoptosis in cancer cells, including breast cancer cells. The mechanism involves the p53/p21 pathway and mitochondrial signaling pathways, suggesting potential applications in cancer treatment (Foo et al., 2015).

properties

Product Name

Dillenic acid A

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,11R,12aR,14bR)-11-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)21-10-11-30(7)22(28(21,5)17-20(31)23(25)32)9-8-18-19-16-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h8,19-22,31H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,26+,27-,28-,29+,30+/m0/s1

InChI Key

NBVTUOKZVAKXHI-PEHYGLTBSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H](C(=O)C5(C)C)O)C)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CC(C1=O)O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

synonyms

2-hydroxy-3-oxoolean-12-en-30-oic acid
dillenic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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